

# Technical Guide: (2-Chlorophenyl)diphenyl-methanol-d5 for Research Applications

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## Compound of Interest

Compound Name: (2-Chlorophenyl)diphenyl-methanol-d5

Cat. No.: B15600333

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2-Chlorophenyl)diphenyl-methanol-d5**, a deuterated stable isotope-labeled internal standard. It is intended for researchers in analytical chemistry, pharmacology, and drug development. This document covers commercial suppliers, key technical specifications, and detailed protocols for its application in quantitative analysis, particularly in pharmacokinetic studies and impurity testing.

## Introduction

**(2-Chlorophenyl)diphenyl-methanol-d5** is the deuterium-labeled form of (2-Chlorophenyl)diphenylmethanol. Stable isotope-labeled compounds are essential tools in analytical chemistry, offering a superior method for quantification when used with mass spectrometry. Because its physicochemical properties are nearly identical to the unlabeled analyte, a deuterated standard co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.<sup>[1]</sup> This allows it to serve as an ideal internal standard for correcting variations during sample preparation and analysis, leading to highly accurate and precise measurements.<sup>[1][2]</sup>

One primary application for this compound is as an internal standard for the quantification of its unlabeled analogue, which is a known impurity of the broad-spectrum antifungal drug, Clotrimazole.<sup>[3][4]</sup> The unlabeled compound is designated as "Clotrimazole Impurity A" or "Clotrimazole Related Compound A".<sup>[3][4]</sup> Furthermore, due to its structural properties, **(2-**

**(2-Chlorophenyl)diphenyl-methanol-d5** is widely used in pharmacokinetic and drug metabolism studies as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

## Commercial Suppliers and Technical Data

Several specialized chemical suppliers offer **(2-Chlorophenyl)diphenyl-methanol-d5** for research purposes. The following tables summarize the available technical data for both the deuterated and unlabeled compounds.

Table 1: Commercial Suppliers of **(2-Chlorophenyl)diphenyl-methanol-d5**

Supplier	Product Number	Isotopic Enrichment	Additional Notes
CDN Isotopes	D-6582	99 atom % D	Synonym: 2-Chlorotrityl Alcohol-d5. [6]
MedChemExpress	HY-121914S	Not specified	Labeled as a stable isotope product.[5]
Smolecule	S14503571	Not specified	Provides IUPAC name and SMILES.[7]

Table 2: Chemical and Physical Properties

Property	Value (Deuterated, d5)	Value (Unlabeled)	Source(s)
CAS Number	1219802-30-8	66774-02-5	[6][8]
Molecular Formula	C <sub>19</sub> H <sub>10</sub> D <sub>5</sub> ClO	C <sub>19</sub> H <sub>15</sub> ClO	[7][8]
Molecular Weight	~299.81 g/mol	294.77 g/mol	[6][8]
Appearance	White to Off-White Solid	White Solid	[8][9]
Purity (Typical)	>98% (Chemical)	99.56% (GC), 99.83% (HPLC)	[8][9]
Storage	Room Temperature / -20°C (Powder)	2-8°C / -20°C (Powder)	[6][8]

## Experimental Protocols

The primary application of **(2-Chlorophenyl)diphenyl-methanol-d5** is as an internal standard (IS) in LC-MS/MS-based bioanalytical assays. The following are representative protocols for sample preparation and analysis.

### Sample Preparation: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a common, rapid method for extracting small molecules from biological matrices like plasma.[10]

Materials:

- Biological matrix (e.g., human plasma)
- **(2-Chlorophenyl)diphenyl-methanol-d5** working solution (in Acetonitrile)
- Acetonitrile (ACN), LC-MS grade, chilled at -20°C
- Microcentrifuge tubes (1.5 mL)

- Vortex mixer and centrifuge

#### Methodology:

- Sample Aliquoting: Thaw frozen plasma samples on ice. Once thawed, vortex gently to ensure homogeneity. Aliquot 100  $\mu\text{L}$  of the plasma sample into a 1.5 mL microcentrifuge tube.[\[2\]](#)
- Internal Standard Spiking: Add a small volume (e.g., 10-20  $\mu\text{L}$ ) of the **(2-Chlorophenyl)diphenyl-methanol-d5** working solution to the plasma sample. This step should be performed for all samples, including calibration standards and quality controls (QCs), but not for blank matrix samples.[\[2\]](#)
- Protein Precipitation: Add 300  $\mu\text{L}$  of ice-cold acetonitrile to the tube (a 3:1 ratio of ACN to plasma).[\[2\]](#)
- Vortexing: Cap the tube and vortex vigorously for at least 1 minute to ensure thorough mixing and complete protein denaturation.[\[2\]](#)
- Centrifugation: Centrifuge the sample at high speed (e.g.,  $>10,000 \times g$ ) for 10 minutes to pellet the precipitated proteins.[\[2\]](#)[\[10\]](#)
- Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial or a 96-well plate for analysis.[\[2\]](#)
- Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.[\[10\]](#)

## LC-MS/MS Analysis Protocol

This is a general protocol and should be optimized for the specific analyte and instrumentation used.

#### Instrumentation:

- UPLC or HPLC System (e.g., Agilent, Waters)

- Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters)
- C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7  $\mu$ m)[2]

#### LC Conditions:

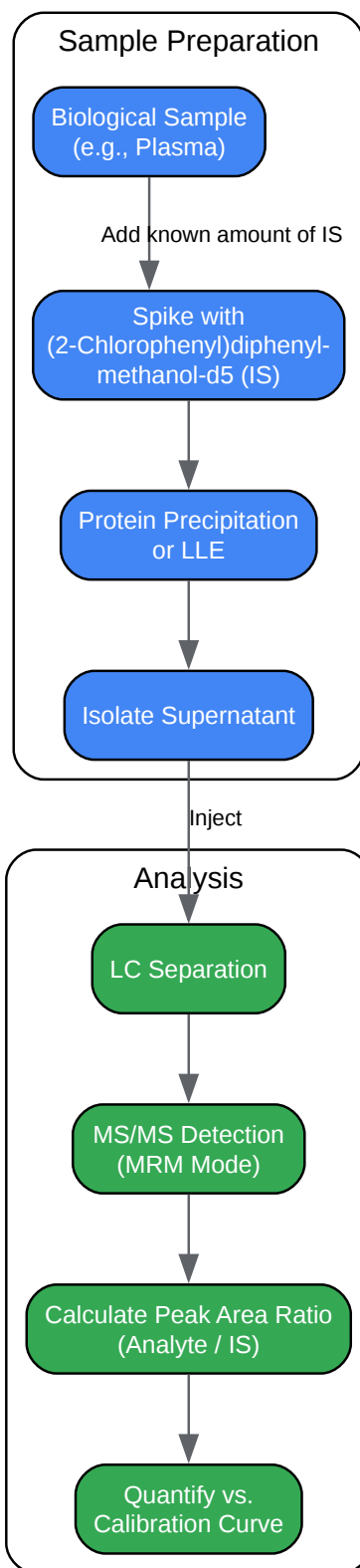
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L
- Gradient: A typical starting condition would be 95% A, followed by a linear gradient to 95% B, a wash step, and re-equilibration. The gradient must be optimized to ensure chromatographic separation from matrix components.

#### MS/MS Conditions (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions must be determined for both the unlabeled analyte and the d5-labeled internal standard. For example:
  - Analyte (Unlabeled): m/z 277.1  $\rightarrow$  165.2 (Example for Clotrimazole, a related structure) [11]
  - Internal Standard (d5-labeled): The precursor ion will be ~5 Da higher than the unlabeled analyte. The product ion may or may not shift, depending on the fragmentation pattern. This must be determined empirically via infusion.
- Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[2]

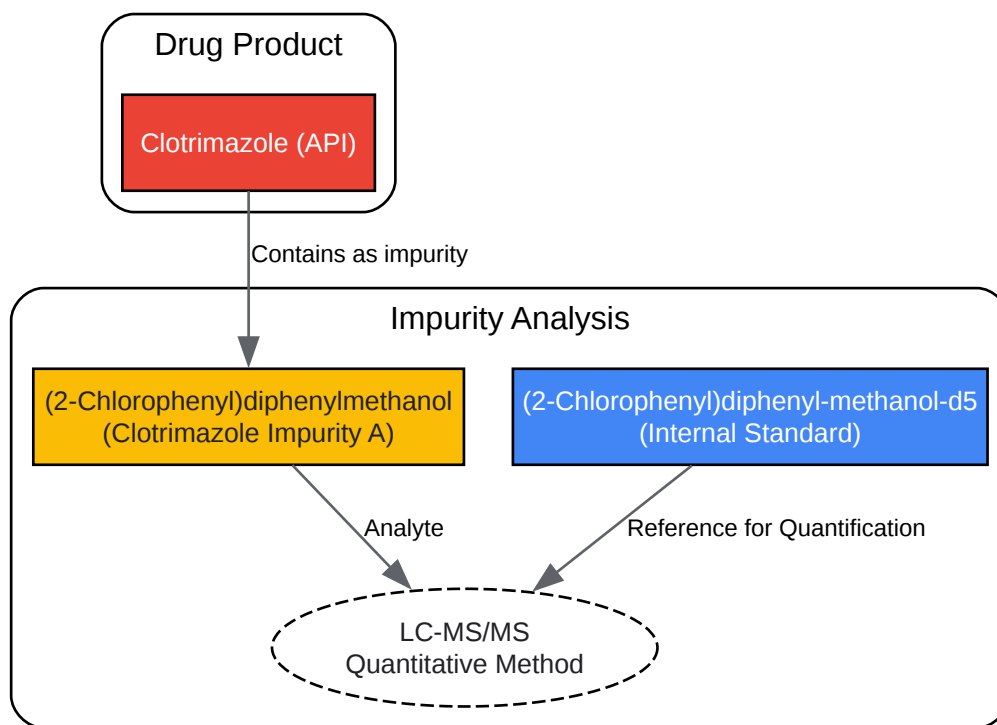
## Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows involving **(2-Chlorophenyl)diphenyl-methanol-d5**.



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Caption: Bioanalytical workflow using a deuterated internal standard.



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Caption: Logical relationship for impurity quantification.

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